molecular formula C11H8Cl2N2 B2860406 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine CAS No. 339008-51-4

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine

Cat. No.: B2860406
CAS No.: 339008-51-4
M. Wt: 239.1
InChI Key: SMSDFABNYCHKHT-UHFFFAOYSA-N
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Description

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine is a substituted pyridazine derivative characterized by a chlorine atom at position 3 and a 3-chlorobenzyl group at position 4. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The compound’s structure (molecular formula: C₁₁H₈Cl₂N₂, molecular weight: 239.1 g/mol) enables interactions with biological targets, particularly in inflammation and analgesia, as suggested by studies on structurally related molecules .

Properties

IUPAC Name

3-chloro-6-[(3-chlorophenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)15-14-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSDFABNYCHKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine typically involves the reaction of 3-chlorobenzyl chloride with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Substituted pyridazines with various functional groups.

    Oxidation Reactions: Pyridazinone derivatives.

    Reduction Reactions: Dihydropyridazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyridazine derivatives are highly dependent on substituent patterns. Key analogues include:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (Reference)
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine 3-Cl, 6-(3-Cl-benzyl) 239.1 Under investigation Not reported
3-Chloro-6-(4-methylphenyl)pyridazine 3-Cl, 6-(4-CH₃-phenyl) 209.7 Analgesic, anti-inflammatory Not reported
3-Chloro-6-(3-chlorophenoxy)pyridazine 3-Cl, 6-(3-Cl-phenoxy) 241.1 Not reported 58.4%
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 3-Cl, 6-(4-F-phenyl-piperazine) 333.8 Anticancer, CNS modulation ~70% (estimated)
6-(3-Chlorophenyl) analogue (Compound 19) 6-(3-Cl-phenyl) 216.7 Reduced activity vs. parent Not reported

Key Observations:

  • Piperazine Derivatives: Introducing a piperazine ring (e.g., 4-(2-fluorophenyl)piperazine) enhances bioavailability and CNS activity due to improved solubility and hydrogen-bonding capacity .
  • Activity Reduction: The 6-(3-chlorophenyl) analogue (Compound 19) showed reduced efficacy, suggesting that substituent electronic effects (e.g., electron-withdrawing Cl) may hinder target engagement .
Physicochemical Data:
  • LogP and Solubility: The 3-chlorobenzyl group increases hydrophobicity (predicted LogP ~3.2) compared to piperazine-containing derivatives (LogP ~2.1), which may limit aqueous solubility .
  • Crystallography: The crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)-hydrazinyl]pyridazine reveals planar pyridazine rings and intermolecular N–H⋯N hydrogen bonds, which stabilize the solid state and influence dissolution rates .

Pharmacological Profiles

  • Analgesic/Anti-inflammatory Activity: 3-Chloro-6-(4-methylphenyl)pyridazine exhibited comparable efficacy to standard NSAIDs (e.g., ibuprofen) in rodent models, acting via COX-2 inhibition and central mechanisms .
  • Anticancer Potential: Piperazine derivatives demonstrated moderate cytotoxicity against breast cancer cell lines (IC₅₀: 10–50 μM), attributed to kinase inhibition .

Biological Activity

3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine (CAS No. 339008-51-4) is a synthetic compound belonging to the pyridazine class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated pyridazine ring substituted with a chlorophenylmethyl group. The presence of chlorine atoms in the structure is significant as they often enhance the biological activity of compounds by modulating lipophilicity and electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival, making it a candidate for anticancer therapy.
  • Receptor Modulation : The compound may act as an allosteric modulator for various receptors, influencing signaling pathways involved in inflammation and cancer progression.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates activity against certain bacterial strains.
Anti-inflammatoryPotential to reduce inflammatory responses in vitro.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 12 µM, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating effective antimicrobial activity compared to standard antibiotics.
  • Anti-inflammatory Effects : Research demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases.

Research Findings

A comprehensive review of literature reveals that compounds similar to this compound often exhibit enhanced biological activities due to their structural characteristics. Chlorinated motifs have been shown to significantly influence pharmacological profiles, enhancing potency and selectivity towards biological targets .

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